L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid
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Overview
Description
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is a complex peptide composed of multiple cysteine and glycine residues linked to a glutamic acid molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-cysteine and L-glutamic acid, which can then be chemically linked to form the desired peptide .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used under mild acidic or basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide interactions and folding.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of bio-based materials and as a precursor for more complex molecules
Mechanism of Action
The mechanism of action of L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid involves its ability to undergo redox reactions. The thiol groups in cysteine residues can donate electrons, acting as antioxidants. This compound can interact with various molecular targets, including enzymes and cellular receptors, modulating their activity and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteinylglycyl-L-cysteine: A shorter peptide with similar redox properties.
Uniqueness
L-Cysteinylglycyl-L-cysteinylglycyl-L-cysteinylglycyl-L-glutamic acid is unique due to its extended peptide chain, which may confer enhanced stability and specific interactions with biological targets compared to shorter peptides.
Properties
CAS No. |
918412-65-4 |
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Molecular Formula |
C20H33N7O10S3 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H33N7O10S3/c21-9(6-38)17(33)22-3-14(29)26-11(7-39)19(35)24-5-15(30)27-12(8-40)18(34)23-4-13(28)25-10(20(36)37)1-2-16(31)32/h9-12,38-40H,1-8,21H2,(H,22,33)(H,23,34)(H,24,35)(H,25,28)(H,26,29)(H,27,30)(H,31,32)(H,36,37)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
LTRSCSCSZFOVLE-BJDJZHNGSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
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